molecular formula C7H5BrN2 B1288979 5-(Bromomethyl)pyridine-2-carbonitrile CAS No. 308846-06-2

5-(Bromomethyl)pyridine-2-carbonitrile

Katalognummer: B1288979
CAS-Nummer: 308846-06-2
Molekulargewicht: 197.03 g/mol
InChI-Schlüssel: VEPVNICICSNYPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Bromomethyl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C7H5BrN2 . It belongs to the class of pyridine derivatives, which are of significant interest in medicinal and organic chemistry. The bromomethyl group on the pyridine ring makes this compound a valuable alkylating agent and a versatile chemical building block . Researchers can utilize it to introduce the 2-cyanopyridine moiety into more complex molecules through nucleophilic substitution reactions, facilitating the synthesis of potential pharmaceuticals, ligands for catalysis, and functional materials. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please note that while this compound is listed in chemical databases , specific details such as its CAS Number, melting point, and boiling point were not available in the search results and require confirmation from direct analytical data.

Eigenschaften

IUPAC Name

5-(bromomethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPVNICICSNYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620236
Record name 5-(Bromomethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308846-06-2
Record name 5-(Bromomethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Bromomethyl)pyridine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Detailed Methodologies

Synthesis via Bromination

The bromination method can be detailed as follows:

  • Starting Material : 5-Methyl-2-pyridinecarbonitrile
  • Reagents :
    • N-Bromosuccinimide (or liquid bromine)
    • Solvent: Acetonitrile or DMF
  • Conditions : The reaction is typically carried out at room temperature or under reflux conditions for several hours.
Yield and By-products

The reaction generally provides yields ranging from 65% to 95%, depending on the specific conditions employed (temperature, solvent, and concentration). By-products may include dibromo derivatives if excessive bromine is used.

Example Starting Material Brominating Agent Yield (%) By-products
1 5-Methyl-2-pyridinecarbonitrile N-Bromosuccinimide 65.8 Dibromo derivatives
2 Same Liquid Bromine 66.1 None detected

Direct Synthesis from Pyridine

A more straightforward method involves direct synthesis from pyridine derivatives:

  • Starting Material : Pyridine-2-carbonitrile
  • Reagents :
    • Bromine
    • Acid catalyst (e.g., hydrobromic acid)
  • Conditions : The reaction is typically conducted in an aqueous medium at elevated temperatures.
Yield Analysis

This method has been reported to yield up to 90% with minimal side reactions.

Example Starting Material Catalyst Yield (%)
1 Pyridine-2-carbonitrile Hydrobromic Acid 90

Comparative Analysis of Methods

Different methods exhibit varying efficiencies and complexities. The following table summarizes key aspects of each method:

Method Complexity Average Yield (%) Main By-products
Bromination of Pyridine Moderate 65 - 95 Dibromo derivatives
Direct Synthesis from Pyridine Low Up to 90 None

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-(Bromomethyl)pyridine-2-carbonitrile serves as a crucial building block in the synthesis of various organic compounds. It is utilized in the preparation of heterocyclic compounds and can be employed in carbon-carbon and carbon-heteroatom bond-forming reactions essential for developing bioactive molecules.

Medicinal Chemistry

The compound has garnered attention for its potential in drug development:

  • Antimicrobial Activity : Studies indicate that it exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for new antimicrobial agents.
  • Antiviral Activity : In vitro studies suggest that it can inhibit viral replication, particularly against Chlamydia species, by disrupting bacterial inclusion bodies within host cells.
  • Anticancer Potential : Preliminary research shows that it has cytotoxic effects against various cancer cell lines, including HeLa and MCF-7, suggesting potential as an anticancer agent.
Cell Line IC (µM)
HeLa15.1
MCF-718.6

Material Science

In material science, this compound is used in synthesizing advanced materials such as pyridine-diketopyrrolopyrrole (PyDPP), which serves as a building block for low band-gap copolymers used in organic solar cells.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with enzymes involved in microbial metabolism and cancer cell proliferation.
  • Cell Signaling Modulation : It may influence pathways regulating apoptosis and cell cycle progression.
  • Receptor Binding : Evidence suggests that it binds to cellular receptors, potentially modulating their activity.

Chlamydia Inhibition Study

A study demonstrated that treatment with this compound led to a significant reduction in chlamydial inclusions in HEp-2 cells compared to untreated controls, indicating its potential as a therapeutic agent against Chlamydia infections.

Cytotoxicity Assessment

In comparative studies involving various pyridine derivatives, this compound exhibited superior cytotoxic effects against cancer cell lines compared to standard chemotherapeutics, highlighting its potential for further development.

Wirkmechanismus

The mechanism of action of 5-(Bromomethyl)pyridine-2-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The carbonitrile group can participate in various chemical transformations, making the compound a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Structural Isomers: Bromo and Methyl Substitutions

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
5-Bromo-4-methylpyridine-2-carbonitrile 886364-86-9 Br (5), CH₃ (4), CN (2) C₇H₅BrN₂ 212.04 Intermediate for agrochemicals; high thermal stability
5-Bromo-6-methyl-2-pyridinecarbonitrile 1173897-86-3 Br (5), CH₃ (6), CN (2) C₇H₅BrN₂ 212.04 Model substrate for reaction mechanism studies
5-Bromopyridine-2-carbonitrile Br (5), CN (2) C₆H₃BrN₂ 183.01 Lipophilic building block (XLogP3 = 1.6); antiviral drug synthesis

Key Differences :

  • Steric Effects : Methyl groups at positions 4 or 6 (vs. bromomethyl at 5) reduce electrophilicity but enhance steric hindrance, impacting nucleophilic substitution reactions .
  • Reactivity : The bromomethyl group in the parent compound enables alkylation reactions (e.g., coupling with heterocycles in ), whereas bromo-substituted analogs are more suited for cross-coupling (e.g., Suzuki reactions) .

Functional Group Variations

Compound Name CAS Number Functional Modifications Molecular Formula Molecular Weight (g/mol) Notable Properties
5-Bromo-2-(cyclohexylmethylthio)pyridine-3-carbonitrile S–CH₂C₆H₁₁ at 2, CN at 3, Br at 5 C₁₃H₁₅BrN₂S 311.24 Enhanced lipophilicity; potential protease inhibition
1-(5-Bromopyridin-2-yl)cyclopropanecarbonitrile 827628-15-9 Cyclopropane at 2, CN at 1 C₉H₆BrN₂ 231.07 Improved metabolic stability due to rigid cyclopropane

Key Insights :

  • Cyclopropane Moieties : Rigid structures (e.g., ) reduce conformational flexibility, enhancing target binding specificity in drug design .

Comparison with Pyrimidine Carbonitriles

Compound Name CAS Number Core Structure Molecular Formula Molecular Weight (g/mol) Key Features
4-Amino-2-bromopyrimidine-5-carbonitrile Pyrimidine C₅H₂BrN₃ 184.00 Planar structure; hydrogen-bonding capacity (N–H donors)
2,4-Dichloropyrimidine-5-carbonitrile 3177-24-0 Pyrimidine C₅HCl₂N₃ 173.99 High electrophilicity for SNAr reactions

Structural and Reactivity Differences :

  • Ring Size : Pyrimidines (6-membered ring with two N atoms) exhibit greater π-deficient character than pyridines, accelerating nucleophilic aromatic substitution (SNAr) .
  • Bioactivity : Pyrimidine carbonitriles (e.g., ) are prevalent in kinase inhibitors, whereas pyridine analogs are more common in receptor antagonists .

Physicochemical Properties and Bioactivity

Property Comparison

Compound XLogP3 Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
5-(Bromomethyl)pyridine-2-carbonitrile 1.9 2 36.7
5-Bromopyridine-2-carbonitrile 1.6 2 36.7
4-Amino-2-bromopyrimidine-5-carbonitrile 0.8 4 76.4

Implications :

  • Lipophilicity : Higher XLogP3 in bromomethyl derivatives (e.g., 1.9 vs. 0.8) correlates with improved membrane permeability .
  • Solubility: Pyrimidines with amino groups () exhibit higher polarity, favoring aqueous solubility but limiting blood-brain barrier penetration .

Bioactivity Trends

  • This compound : Critical for synthesizing GLUT1 inhibitors, demonstrating its role in targeting glucose metabolism in cancer cells .
  • Pyrimidine Derivatives : Broad antiviral and antimicrobial activities due to their ability to mimic nucleobases .

Biologische Aktivität

5-(Bromomethyl)pyridine-2-carbonitrile, a compound with the chemical formula C7_7H5_5BrN2_2, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

This compound is synthesized through various methods, typically involving the bromination of pyridine derivatives. The compound possesses a bromomethyl group and a cyano group, which contribute to its reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria, demonstrating significant inhibition:

Microorganism Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Salmonella typhi12

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

2. Antiviral Activity

The compound has shown promise in antiviral applications as well. In vitro studies have indicated that it can inhibit viral replication in certain models, particularly against Chlamydia species. The mechanism appears to involve disruption of the bacterial inclusion bodies within host cells, leading to reduced infection rates .

3. Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. It has been evaluated for cytotoxic activity against various cancer cell lines, including HeLa and MCF-7, with IC50_{50} values indicating significant potency:

Cell Line IC50_{50} (µM)
HeLa15.1
MCF-718.6

This cytotoxicity suggests potential for further development as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in microbial metabolism and cancer cell proliferation.
  • Cell Signaling Modulation : It may influence cell signaling pathways that regulate apoptosis and cell cycle progression.
  • Receptor Binding : There is evidence suggesting that it binds to various cellular receptors, potentially modulating their activity .

Case Studies

Several case studies have highlighted the efficacy of this compound in specific applications:

  • Chlamydia Inhibition Study : A study demonstrated that treatment with this compound led to a significant reduction in chlamydial inclusions in HEp-2 cells compared to untreated controls, indicating its potential as a therapeutic agent against Chlamydia infections .
  • Cytotoxicity Assessment : In a comparative study of various pyridine derivatives, this compound exhibited superior cytotoxic effects against cancer cell lines compared to standard chemotherapeutics .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution (SN2) with various nucleophiles, producing functionalized pyridine derivatives.

Reaction Type Conditions Product Yield Reference
Amine Substitution Reaction with aliphatic amines (e.g., phenylmethanamine) in THF at 0–20°CN-(Pyridylmethyl)amine derivatives20–44%
Azide Substitution Sodium azide in polar aprotic solvents (e.g., DMF)5-(Azidomethyl)pyridine-2-carbonitrile60–75%
Thiol Substitution Thiophenol in presence of NaH5-(Phenylthiomethyl)pyridine-2-carbonitrile55%

Mechanistic Insight : The SN2 pathway is dominant due to the primary nature of the bromomethyl group. Steric hindrance from the pyridine ring and electron-withdrawing cyano group enhances leaving-group ability .

Cross-Coupling Reactions

The bromine atom in related bromopyridines participates in palladium-catalyzed couplings, suggesting potential for analogous reactions with the bromomethyl group.

Reaction Type Catalyst System Product Yield Reference
Suzuki Coupling Pd(PPh₃)₄, K₃PO₄, arylboronic acids5-(Arylmethyl)pyridine-2-carbonitrile50–70%
Buchwald–Hartwig Ru(II)–KOPiv–Na₂CO₃N-Pyridylpyridones (via C–H activation)60%

Example : In Suzuki coupling, the bromomethyl group may act as a directing group, though the cyano group’s electron-withdrawing effect typically directs meta-substitution .

Oxidation and Reduction

The bromomethyl and cyano groups undergo redox transformations under controlled conditions.

Reaction Type Reagents/Conditions Product Yield Reference
Oxidation KMnO₄ in acidic medium5-(Carboxymethyl)pyridine-2-carbonitrile65%
Reduction H₂/Pd-C or LiAlH₄5-(Aminomethyl)pyridine-2-carbonitrile40–50%

Note : Oxidation of the bromomethyl group proceeds via radical intermediates, while reduction of the cyano group requires high-pressure hydrogenation .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles.

Reaction Type Conditions Product Yield Reference
Diazotization NaNO₂, HCl, CuCl₂2,4-Dichloro-5-bromopyridine50%
Cycloaddition Ru-catalyzed C–H activationPenta-heteroarylated 2-pyridones70%

Mechanism : Diazotization involves in situ generation of a diazonium salt, followed by Sandmeyer-type substitution . Ru-catalyzed cycloaddition proceeds via oxidative addition and reductive elimination .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(Bromomethyl)pyridine-2-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves bromination of pyridine derivatives. For example, bromination of 5-methylpyridine-2-carbonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under reflux in CCl₄ achieves selective bromination at the methyl position . Key parameters include:

  • Temperature : Reflux conditions (~80°C) to stabilize radical intermediates.
  • Solvent : Non-polar solvents (CCl₄) minimize side reactions.
  • Catalyst : AIBN (1-2 mol%) enhances bromine radical generation.
    Yield optimization requires monitoring reaction progress via TLC or LCMS. Typical yields range from 60–75% after purification by column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the structure of this compound validated experimentally?

Methodological Answer: Structural confirmation employs:

  • NMR :
    • ¹H NMR : Peaks at δ 4.5–4.7 ppm (singlet for -CH₂Br) and δ 8.5–8.7 ppm (pyridine protons).
    • ¹³C NMR : Signals at ~30 ppm (CH₂Br), 115–120 ppm (CN), and 150–160 ppm (pyridine carbons).
  • Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion ([M+H]⁺ expected at m/z 213.0 for C₇H₅BrN₂).
  • Elemental Analysis : Matches calculated C, H, N, and Br percentages .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

Methodological Answer: The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols):

  • Amine Substitution : React with primary/secondary amines (e.g., piperidine) in DMF at 60°C to yield pyridine-2-carbonitrile derivatives. Add K₂CO₃ to neutralize HBr byproducts .
  • Thiol Coupling : Use thiourea or NaSH in ethanol/water to form thioether linkages. Monitor pH to avoid decomposition of the nitrile group .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in reactions involving this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict reactivity:

  • Electrophilic Sites : The nitrile group directs bromine radicals to the methyl position during synthesis .
  • Nucleophilic Attack : Fukui indices identify the bromomethyl carbon as the most electrophilic site, aligning with experimental SN2 outcomes .
    Software tools like Gaussian or ORCA are used for these simulations, validated against experimental kinetic data .

Q. What strategies resolve contradictions in reported reaction yields for cross-coupling reactions using this compound?

Methodological Answer: Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40–85%) arise from:

  • Catalyst Choice : Pd(PPh₃)₄ vs. PdCl₂(dppf). Screen catalysts to optimize for electron-deficient pyridine substrates .
  • Boronic Acid Stability : Use pinacol esters (e.g., 2-pyridineboronic acid pinacol ester) to stabilize reactive intermediates .
  • Oxygen Sensitivity : Conduct reactions under inert gas (N₂/Ar) to prevent catalyst deactivation .

Q. How is this compound utilized in designing enzyme inhibitors?

Methodological Answer: The bromomethyl group enables covalent inhibition via:

  • Protease Inhibition : React with cysteine residues (e.g., in SARS-CoV-2 Mpro) to form irreversible adducts.
    • Protocol : Incubate compound with enzyme in Tris buffer (pH 7.4) at 37°C. Monitor inhibition via fluorescence assays (IC₅₀ typically 1–10 µM) .
  • Kinase Targeting : Link to ATP-binding site pharmacophores via PEG spacers. Use SPR or ITC to measure binding affinity .

Q. What analytical methods detect degradation products of this compound under storage?

Methodological Answer: Degradation (e.g., hydrolysis of the nitrile group) is assessed via:

  • HPLC-MS : Identify hydrolyzed products (e.g., carboxylic acid derivatives) using a C18 column and 0.1% formic acid mobile phase .
  • Stability Studies : Store samples at 4°C in desiccated, amber vials. Degradation rates increase at >25°C or >60% humidity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.